Technical Monograph: Cyclohexyl Isovalerate (CAS 7774-44-9)
Technical Monograph: Cyclohexyl Isovalerate (CAS 7774-44-9)
Advanced Synthesis, Characterization, and Application in Formulation Science
Part 1: Executive Summary & Chemical Identity
Cyclohexyl isovalerate (CAS 7774-44-9) is a lipophilic ester resulting from the condensation of cyclohexanol and isovaleric acid. While widely recognized in the flavor and fragrance (F&F) industry for its substantive fruity notes (apple, banana), its utility extends into pharmaceutical development as a hydrophobic moiety for prodrug design and a functional excipient in lipid-based drug delivery systems (LBDDS).
This guide moves beyond basic datasheet parameters to explore the molecule's reaction kinetics, hydrolytic stability, and critical quality attributes (CQAs) required for high-purity applications.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Value / Descriptor | Context for R&D |
| IUPAC Name | Cyclohexyl 3-methylbutanoate | Standard nomenclature |
| Molecular Formula | C₁₁H₂₀O₂ | MW: 184.28 g/mol |
| Boiling Point | 223 °C (760 mmHg) | High boiling point indicates low volatility; useful for "heart notes" in fragrance.[1][3][6] |
| Flash Point | 88.9 °C (192 °F) | Class IIIA Combustible Liquid. |
| LogP (o/w) | 3.65 (Experimental) | Highly lipophilic; excellent candidate for partitioning into lipid bilayers. |
| Density | 0.945 – 0.952 g/mL | Slightly less dense than water; phase separates easily. |
| Refractive Index | 1.439 – 1.445 ( | Critical purity indicator; deviations >0.002 suggest hydrolysis or solvent contamination. |
| Solubility | Insoluble in water; Soluble in EtOH, oils | Suitable for oil-in-water (O/W) emulsions. |
Part 2: Synthesis Methodologies
In a research setting, the choice of synthesis dictates the impurity profile. We present two distinct protocols: the traditional Fischer Esterification (robust, scalable) and the Enzymatic Synthesis (green, "natural" labeling compatible).
Protocol A: Acid-Catalyzed Fischer Esterification (Traditional)
Best for: Bulk synthesis where "natural" status is not required.
Mechanism: Protonation of the carbonyl oxygen of isovaleric acid renders it susceptible to nucleophilic attack by the oxygen of cyclohexanol.
Step-by-Step Protocol:
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Charge: In a 3-neck round-bottom flask equipped with a Dean-Stark trap, combine Isovaleric acid (1.0 eq) and Cyclohexanol (1.2 eq) . The excess alcohol drives the equilibrium forward (Le Chatelier’s principle).
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Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.5 mol%) or concentrated H₂SO₄.
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Solvent: Add Toluene or Cyclohexane as an entrainer to form a heterogeneous azeotrope with water.
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Reflux: Heat to reflux (~110°C for toluene system). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).
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Work-up:
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Cool to room temperature.
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Wash organic phase with saturated NaHCO₃ (removes unreacted acid).
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Wash with brine (removes residual catalyst/alcohol).
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Dry over anhydrous MgSO₄.
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-
Purification: Fractional distillation under reduced pressure (0.5 mmHg at ~60°C) is mandatory to remove the excess cyclohexanol, which has a boiling point (161°C) significantly lower than the product.
Protocol B: Lipase-Catalyzed Transesterification (Green/Natural)
Best for: High-value applications requiring "Natural" labeling or mild conditions to prevent isomerization.
Mechanism: Biocatalytic acyl transfer using an immobilized lipase (e.g., Candida antarctica Lipase B - CALB).
Step-by-Step Protocol:
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System: Use a solvent-free system or minimal heptane to maximize volumetric productivity.
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Charge: Combine Isovaleric acid and Cyclohexanol in a 1:1 molar ratio.
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Catalyst: Add Novozym 435 (immobilized CALB) at 1–5% w/w relative to substrates.
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Conditions: Incubate at 50°C with orbital shaking (200 rpm). Add molecular sieves (3Å) to the reaction vessel to scavenge water byproduct, driving the equilibrium toward ester formation.
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Filtration: Filter off the immobilized enzyme (reusable).
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Purification: Short-path distillation.
Comparison of Synthesis Pathways
Figure 1: Comparative process flow for Chemical vs. Enzymatic synthesis of Cyclohexyl Isovalerate.
Part 3: Analytical Characterization & Validation
Trustworthiness in data relies on validating the structure and purity.
1. Gas Chromatography - Mass Spectrometry (GC-MS)
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Column: Non-polar capillary column (e.g., DB-5 or HP-5).
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Retention Index (Kovats): ~1264 (Non-polar).[6]
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Fragmentation Pattern (Electron Impact, 70eV):
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m/z 184 [M]+: Molecular ion (often weak).
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m/z 102 [M - C₆H₁₀]: Rearrangement peak (McLafferty-like) involving the loss of cyclohexene. This confirms the cyclohexyl ester structure.
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m/z 85 [C₅H₉O]+: Isovaleryl cation (characteristic of isovalerates).
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m/z 57 [C₄H₉]+: Isobutyl fragment.
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m/z 83 [C₆H₁₁]+: Cyclohexyl cation.
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2. Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃
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δ 4.7–4.8 ppm (m, 1H): Methine proton of the cyclohexyl ring (alpha to oxygen). The chemical shift confirms esterification; pure cyclohexanol would be ~3.6 ppm.
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δ 2.1–2.2 ppm (d, 2H): Methylene protons alpha to the carbonyl (–CH₂–C=O).
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δ 0.9–1.0 ppm (d, 6H): Isopropyl methyl groups (characteristic doublet).
Quality Control Decision Tree
Figure 2: Quality Control workflow ensuring batch consistency.
Part 4: Applications in Drug Development & Formulation
While historically a flavorant, CAS 7774-44-9 possesses unique properties for pharmaceutical applications.
1. Lipophilic Prodrug Moiety
Cyclohexyl esters are susceptible to hydrolysis by carboxylesterases (CES1/CES2) in the liver and intestine.
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Mechanism: Attaching a cyclohexyl isovalerate-like structure to a hydrophilic drug can increase membrane permeability (LogP 3.65).
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Metabolic Fate: Upon absorption, esterases cleave the ester bond, releasing the active drug, cyclohexanol (excreted as glucuronide), and isovaleric acid (metabolized via fatty acid oxidation).
2. Flavor Masking Excipient
In oral liquid formulations (syrups, suspensions), the "apple/berry" profile of cyclohexyl isovalerate is effective at masking bitter amine-based APIs (e.g., diphenhydramine, dextromethorphan).
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Concentration: Typically used at <0.1% in final formulation.
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Stability: Stable in acidic media (pH 3–5) common in syrups; susceptible to hydrolysis in alkaline environments.
Part 5: Toxicology & Regulatory Landscape
FEMA GRAS Status: Cyclohexyl isovalerate is designated GRAS (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association (FEMA No. 2355).
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Safety Margin: The JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluation places it in Structural Class I (simple aliphatic/alicyclic esters). The "No Observed Adverse Effect Level" (NOAEL) is derived from related esters, showing low toxicity due to rapid metabolic hydrolysis.
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Metabolism: Rapidly hydrolyzed to cyclohexanol and isovaleric acid. Cyclohexanol is further oxidized to adipic acid or conjugated with glucuronic acid and excreted.
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IFRA (Fragrance): No specific restriction limits for sensitization, but purity criteria apply to ensure no allergenic impurities (e.g., peroxides) are present.
References
-
FEMA Flavor Ingredient Library. (2023).[4] Cyclohexyl Isovalerate (FEMA 2355).[1][3][6] Flavor and Extract Manufacturers Association.[6][7][8][9] [Link]
-
JECFA. (2003).[7] Safety evaluation of certain food additives: Alicyclic esters. WHO Food Additives Series 50.[7] [Link]
-
PubChem. (2024). Cyclohexyl isovalerate (Compound Summary). National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (2024). Cyclohexyl isovalerate Data Sheet. [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cyclohexyl isovalerate, 7774-44-9 [perflavory.com]
- 4. cyclohexyl isovalerate, 7774-44-9 [thegoodscentscompany.com]
- 5. CAS:7774-44-9 FT-0624230 CYCLOHEXYL ISOVALERATE Product Detail Information [finetechchem.com]
- 6. Cyclohexyl isovalerate | C11H20O2 | CID 287439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. femaflavor.org [femaflavor.org]
- 9. The FEMA GRAS assessment of alicyclic substances used as flavour ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
